molecular formula C8H8Cl2N2O2 B14066074 Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate

Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate

Cat. No.: B14066074
M. Wt: 235.06 g/mol
InChI Key: YYZQKYQIAXYTAL-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, a methyl group at position 2, and an ethyl ester group at position 4 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thionyl chloride to introduce the chlorine atoms at positions 5 and 6. The resulting 5,6-dichloro-2-methylpyrimidine-4-carboxylic acid is then esterified with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

    Substitution: Formation of ethyl 5,6-diamino-2-methylpyrimidine-4-carboxylate.

    Reduction: Formation of ethyl 2-methylpyrimidine-4-carboxylate.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with only one chlorine atom.

    2,4-Dichloro-6-methylpyrimidine: Lacks the ethyl ester group.

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains an amino group instead of chlorine atoms.

Uniqueness

Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)6-5(9)7(10)12-4(2)11-6/h3H2,1-2H3

InChI Key

YYZQKYQIAXYTAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C)Cl)Cl

Origin of Product

United States

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